N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, an isoquinoline moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles to form the pyrrolidine ring . This reaction is often catalyzed by transition metals such as copper (Cu) or palladium (Pd) under controlled conditions to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: The acetamide group can participate in nucleophilic substitution reactions with reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C catalyst under H2 gas.
Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of oxidized isoquinoline derivatives.
Reduction: Formation of reduced isoquinoline or pyrrolidine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalytic reactions.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)butyramide: Similar structure with a butyramide group instead of an acetamide group.
Uniqueness
N-(4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidine and isoquinoline moieties are particularly important for its bioactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16(26)23-20-8-6-18(7-9-20)22(27)25-13-11-21(15-25)24-12-10-17-4-2-3-5-19(17)14-24/h2-9,21H,10-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTAULAUUALVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.